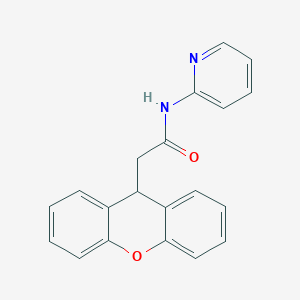

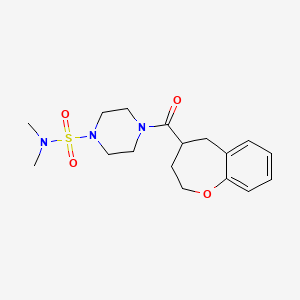

N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is part of a class of compounds known for their diverse chemical structures and potential biological activities. While specific literature directly addressing this compound was not found, studies on similar chemicals suggest they are often explored for their possible therapeutic benefits and chemical properties.

Synthesis Analysis

Similar compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes, which could provide insights into potential synthesis methods for the compound (Alotaibi et al., 2018).

Molecular Structure Analysis

The structure of similar synthesized compounds has been confirmed through techniques like infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018). These methods can be applied to analyze the molecular structure of N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.

Wissenschaftliche Forschungsanwendungen

Oxidative Removal in Piperazinediones

Research has demonstrated the oxidative removal capabilities of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions. This removal was performed on model compounds exhibiting various functional groups, highlighting a potential application in synthetic chemistry and pharmaceutical intermediate preparation (Yamaura et al., 1985).

Antagonistic Activity on Human Melanocortin-4 Receptor

Piperazinebenzylamines with small N-(1-methoxy-2-propyl) side chains have been identified as potent and selective antagonists of the human melanocortin-4 (MC4) receptor. These compounds exhibit moderate oral bioavailability in mice, which could be significant for therapeutic applications targeting obesity and related metabolic disorders (Pontillo et al., 2005).

Bioactivities of Phenolic Mannich Bases with Piperazines

A study focusing on new Mannich bases synthesized from vanillin-derived chalcone compounds and piperazines revealed cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed promising activities, suggesting their potential as leads for further drug development (Gul et al., 2019).

Schiff Base Compounds: Synthesis, Characterization, and Bioactivities

Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives demonstrated significant biological activities including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds' interaction with Salmon sperm DNA indicates their potential for diverse biological applications (Sirajuddin et al., 2013).

Anti-Alzheimer's Activity of Benzylated Derivatives

A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, showing significant potential. By designing analogs based on the lead compound donepezil and modifying the core structure, these compounds demonstrated excellent anti-Alzheimer's profiles, suggesting their importance in the treatment of this neurodegenerative disorder (Gupta et al., 2020).

Eigenschaften

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-15(23-2)14(21)11-13/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQNKZYHLXLLF-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)

![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)